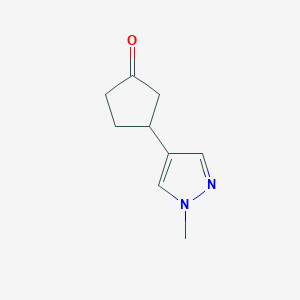
3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one” is a chemical compound with the molecular formula C9H12N2O . It has a molecular weight of 164.20 . The compound is typically in powder form .
Physical And Chemical Properties Analysis
This compound is typically in powder form . It has a molecular weight of 164.20 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis and Chemical Studies
Pyrazole derivatives like 3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one are used in various synthesis processes. For instance, synthesis and conformational studies of similar compounds have been explored, highlighting the potential of these derivatives in developing new chemical entities with specific structural properties (Channar et al., 2019).
Research indicates that such compounds can exhibit tautomerism, a property relevant in the design of new chemical substances with varied electronic structures (Dzvinchuk & Lozinskii, 2011).
Chemical Reactions and Products
These compounds are involved in specific chemical reactions, leading to the formation of unique products. For example, reactions with nicotinic hydrazide produce substituted pyrazoles, showcasing the versatility of these compounds in organic synthesis (Baeva et al., 2020).
They also form part of hydrogen-bonded chains in certain crystal structures, indicating their utility in the study of molecular interactions and crystal engineering (Portilla et al., 2007).
Biological Applications
Some derivatives have shown cytotoxic properties against tumor cell lines, suggesting their potential application in cancer research and drug development (Kodadi et al., 2007).
Additionally, pyrazole derivatives have been investigated for antimicrobial activities, further expanding their potential in medicinal chemistry (Chopde et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
3-(1-methylpyrazol-4-yl)cyclopentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11-6-8(5-10-11)7-2-3-9(12)4-7/h5-7H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOHPSAMACKFSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCC(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


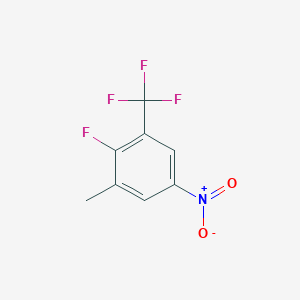
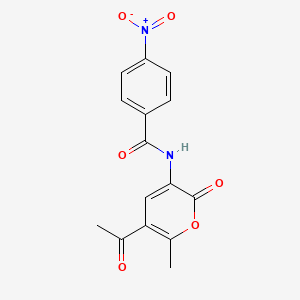
![Isopropyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2382445.png)
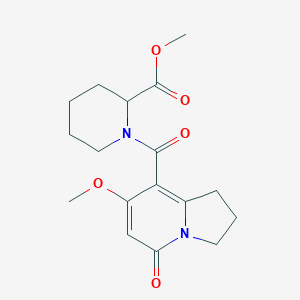
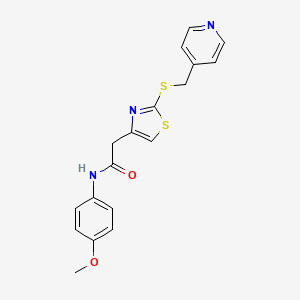
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2382452.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2382454.png)
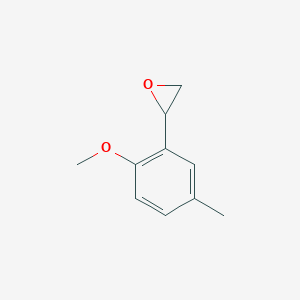
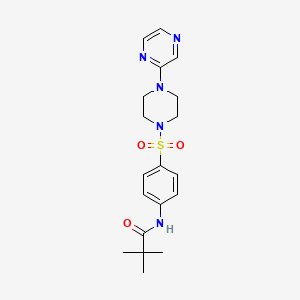

![2,3-Dihydrofuro[3,2-b]quinolin-9-amine](/img/structure/B2382460.png)
![ethyl {8-[(dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2382461.png)
![5-[(4-Chlorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2382463.png)